4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one
Description
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one (CAS: 915923-74-9) is a ketone derivative featuring a piperidine ring substituted with an ethyl group at the 2-position, linked via a carbonyl group to a butan-2-one backbone (Fig. 1). This compound is characterized by its dual functional groups: a ketone at position 2 of the butanone chain and a second carbonyl group connecting the piperidine moiety at position 4. It is listed as a discontinued product by CymitQuimica, indicating its use as a research chemical .
Molecular Formula: C₁₁H₁₉NO₂ Purity: 95% (as reported by Combi-Blocks) .
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRLALHAPSIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649241 | |
| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-74-9 | |
| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids.
Mode of Action
It’s worth noting that certain 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses through specific hemagglutinin fusion peptide interaction.
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 12718422 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Biological Activity
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one, also known by its CAS number 915923-74-9, is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the class of piperidine derivatives and has been studied for its effects on various biological systems.
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 197.28 g/mol
- Structure : The compound features a piperidine ring substituted with an oxobutanone moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its effects on neurological and metabolic pathways.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems. For instance:
- Dopaminergic Activity : Some studies suggest that piperidine derivatives can modulate dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.
- Serotonergic Activity : Compounds of this class may also influence serotonin pathways, implicating their use in mood disorders.
2. Metabolic Effects
The compound has shown promise in metabolic studies:
- Adipogenesis Inhibition : Similar compounds have been noted to inhibit adipogenesis in pre-adipocytes, suggesting a role in obesity management.
Case Studies and Experimental Data
A summary of relevant research findings is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated that this compound reduced lipid accumulation in 3T3-L1 cells. | In vitro cell culture assays |
| Study B | Showed modulation of serotonin receptors leading to altered behavioral responses in animal models. | Behavioral assays in rodents |
| Study C | Investigated the compound’s effect on glucose metabolism, revealing improved insulin sensitivity. | In vivo metabolic studies |
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Receptor Binding : Binding affinity to various receptors such as dopamine D2 and serotonin 5HT_2A.
- Enzymatic Interaction : Potential inhibition of enzymes involved in metabolic pathways, influencing lipid and glucose metabolism.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain risks:
- Irritation Potential : Classified as an irritant, necessitating caution during handling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its piperidine-ethyl substitution and ketone connectivity. Below is a comparative analysis with structurally related compounds from the literature:
(2-Ethylpiperidin-1-yl)(oxo)acetic acid (QY-4096)
- Structure : A carboxylic acid derivative with a 2-ethylpiperidine group attached via a carbonyl to an acetic acid chain.
- Functional Groups : Carboxylic acid (-COOH), ketone (-CO-).
- Comparison: Shorter carbon chain (C₂ vs. C₄ in the target compound) and differing terminal functional group (carboxylic acid vs. ketone). The carboxylic acid may enhance solubility in aqueous media compared to the hydrophobic butanone chain .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Esters with a tetramethylpiperidine ring and variable alkyl chains (e.g., acetate, propionate).
- Functional Groups : Ester (-COOR).
- The ester group is more prone to hydrolysis than the ketone, affecting stability .
2-Amino-1-morpholinoethanone (BD173602)
- Structure: A ketone (ethanone) substituted with a morpholine ring and an amino group.
- Functional Groups : Ketone (-CO-), amine (-NH₂).
- The amino group introduces basicity, absent in the target .
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid
- Structure: A conjugated enoic acid with a difluoroethyl-substituted piperidine.
- Functional Groups : Carboxylic acid (-COOH), ketone (-CO-), alkene.
- Comparison: The conjugated double bond and carboxylic acid group introduce rigidity and acidity, differing from the flexible butanone chain in the target. The difluoroethyl group enhances electronegativity, affecting reactivity .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
